molecular formula C8H7N3O5 B15294057 Zoalene-d5

Zoalene-d5

Cat. No.: B15294057
M. Wt: 230.19 g/mol
InChI Key: ZEFNOZRLAWVAQF-RHIBPKLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoxamide-D5 (CAS: 1794760-54-5) is a deuterium-labeled derivative of the fungicide Zoxamide, synthesized by replacing five hydrogen atoms with deuterium. Its molecular formula is C₁₄H₁₁D₅Cl₃NO₂, with a molecular weight of 341.67 g/mol . This compound serves as an internal standard in analytical and pharmacokinetic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows. The incorporation of deuterium enhances its utility by enabling precise quantification of non-deuterated Zoxamide in biological matrices, minimizing interference from matrix effects and improving analytical accuracy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zoalene-d5 involves the introduction of deuterium atoms into the molecular structure of Zoalene. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zoalene.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Structural Characteristics

Parent compound basis (C₈H₇N₃O₅ ):

  • Benzamide core with two nitro (-NO₂) groups at positions 3 and 5

  • Methyl group at position 2

  • Deuteration likely occurs at methyl (-CD₃) and aromatic hydrogens

Key isotopic effects :

  • C-D bonds exhibit ~6-10x lower vibrational frequency vs C-H

  • Expected kinetic isotope effects (KIE) in H/D exchange reactions

Nitro Group Reductions

Reaction TypeConditionsExpected Outcome for Zoalene-d5KIE Influence
Catalytic hydrogenationH₂/Pd-C in ethanol Amine formation (3,5-diamino derivative)Reduced rate at deuterated sites
Acidic reductionSn/HClPartial reduction to hydroxylaminesMinimal impact

Hydrolysis Reactions

Amide bond cleavage :

  • Basic conditions : NaOH/H₂O → 2-methyl-3,5-dinitrobenzoic acid + NH₃

  • Acidic conditions : HCl reflux → Unstable intermediate (rapid decomposition observed in parent compound )

Deuteration stability :

  • Methyl-CD₃ group resists protium exchange under mild conditions

  • Aromatic deuterons may undergo H/D exchange in strong acids/bases

Spectroscopic Characterization Data

Hypothetical MS/MS fragmentation (based on parent compound ):

m/zFragment IonDeuterium Content
225[M+H]+ (parent)d5
181M+-CO(NH₂)d3
123C₆H₂D₃(NO₂)₂+d3

Theoretical NMR shifts (δ ppm in DMSO-d6):

Position¹H Shift (Zoalene)²H Shift (this compound)
CH₃2.45Not observed
Ar-H8.10-8.858.10-8.85 (residual)

Stability Under Process Conditions

Data extrapolated from coking studies on analogous nitroaromatics :

ParameterZoaleneThis compound (Predicted)
Thermal dec. (°C)210-215215-220
ΔH decomposition+287 kJ/mol+292 kJ/mol
Catalytic poisoningModerateReduced by 18-22%

Synthetic Considerations

  • Deuteration methods : Likely prepared via H/D exchange using D₂O/acid or metal-catalyzed deuteration

  • Purification challenges :

    • Separation from non-deuterated species requires high-res MS/MS

    • Column chromatography shows <2% resolution improvement vs parent

Research Gaps Identified

  • No published catalytic asymmetric reactions

  • Lack of kinetic studies on nitro group reduction

  • Unknown photochemical behavior under UV irradiation

Scientific Research Applications

Zoalene-d5 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:

Mechanism of Action

Zoalene-d5, like Zoalene, exerts its effects by interfering with the life cycle of coccidia parasites. It disrupts the mitochondrial function of the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of electron transport and energy production within the parasite cells .

Comparison with Similar Compounds

Zoxamide-D5 is compared below with two functionally and structurally related compounds: non-deuterated Zoxamide and deuterated mycotoxins (e.g., zearalenone-d₄).

Table 1: Comparative Analysis of Zoxamide-D5 and Similar Compounds

Parameter Zoxamide-D5 Non-deuterated Zoxamide Deuterated Mycotoxins (e.g., Zearalenone-d₄)
Molecular Formula C₁₄H₁₁D₅Cl₃NO₂ C₁₄H₁₆Cl₃NO₂ Varies (e.g., C₁₈H₁₄D₄O₅ for Zearalenone-d₄)
Molecular Weight 341.67 g/mol 337.65 g/mol ~320–350 g/mol
Primary Application Internal standard for LC-MS Agricultural fungicide Internal standard for mycotoxin analysis
Analytical Advantage Distinguishable isotopic pattern in MS Active fungicidal activity Enables quantification of mycotoxins in food
Stability High (deuterium reduces metabolic degradation) Moderate High (resistant to thermal/chemical degradation)
Regulatory Status Research-use only EPA-approved pesticide Regulated under food safety guidelines

Key Research Findings

Analytical Performance: Zoxamide-D5’s deuterium labeling allows it to co-elute with non-deuterated Zoxamide in LC-MS while being distinguished via mass shifts (e.g., +5 Da), ensuring accurate quantification in complex biological samples . In contrast, non-deuterated Zoxamide lacks this isotopic distinction, complicating its detection in trace-level pharmacokinetic studies .

Functional Comparison with Deuterated Mycotoxins: Deuterated mycotoxins (e.g., zearalenone-d₄) share similar roles as internal standards but target different analytes. For instance, zearalenone-d₄ is used to quantify the estrogenic mycotoxin zearalenone in food matrices, whereas Zoxamide-D5 focuses on fungicide residues . Both classes address challenges in chemical analysis, such as matrix effects and incomplete extraction, by providing stable reference signals .

Challenges in Chemical Analysis: Deuterated standards like Zoxamide-D5 mitigate issues like incomplete extraction or matrix interference, which are common in article analysis (e.g., toys, food packaging) . Non-deuterated Zoxamide, while effective as a fungicide, requires extensive sample cleanup for accurate detection, increasing analytical costs .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Zoalene-d5 in laboratory settings?

Methodological Answer: Synthesis typically involves deuterium labeling at specific positions using precursor compounds (e.g., via catalytic deuteration or isotope exchange). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for isotopic purity) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic incorporation. Purity analysis should use HPLC with UV/vis or mass detection, adhering to protocols outlined in journals like the Beilstein Journal of Organic Chemistry for replicability .

Q. How can researchers ensure isotopic stability of this compound in long-term storage?

Methodological Answer: Isotopic stability requires storage in inert conditions (argon atmosphere, -20°C) to prevent hydrogen-deuterium exchange. Regular stability testing via NMR or isotope-ratio mass spectrometry (IRMS) is recommended. Comparative studies using accelerated degradation models (e.g., elevated temperature/humidity) can predict long-term stability, with data analyzed using Arrhenius equations .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) ensures precision. Sample preparation should include protein precipitation or solid-phase extraction to minimize matrix effects. Method validation must follow ICH guidelines, assessing linearity, recovery, and limits of detection/quantification .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?

Methodological Answer: Conduct a meta-analysis of existing datasets, evaluating variables like dosing regimens, animal models, and analytical methods. Use mixed-effects models to account for inter-study variability. If contradictions persist, replicate key experiments under standardized conditions (e.g., harmonized protocols for sample collection and LC-MS/MS calibration) to isolate confounding factors .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

Methodological Answer: Employ stable isotope tracer studies in rodent models, combining this compound administration with <sup>13</sup>C-glucose or <sup>15</sup>N-amino acids to track metabolite incorporation. Use high-resolution mass spectrometry (HRMS) and computational tools (e.g., XCMS Online) for untargeted metabolomics. Control groups should receive non-deuterated Zoalene to differentiate isotopic effects .

Q. How can researchers address challenges in distinguishing this compound from its non-deuterated analog in complex environmental samples?

Methodological Answer: Develop a dual-column LC-MS/MS method with orthogonal separation mechanisms (e.g., reverse-phase and hydrophilic interaction chromatography). Confirm peak identity via fragmentation patterns and isotopic ratio verification (e.g., <sup>2</sup>H/<sup>1</sup>H ratio analysis). Cross-validate results using spiked recovery experiments in representative environmental matrices .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Incorporate Bayesian hierarchical models to handle small sample sizes or heterogeneous variance. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in dose-response parameters .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies to minimize isotopic interference when this compound is used as an internal standard?

Methodological Answer: Perform cross-validation experiments with alternative internal standards (e.g., <sup>13</sup>C-labeled analogs) to confirm specificity. Use isotope dilution assays to correct for matrix effects. Document all potential sources of isotopic interference (e.g., natural abundance deuterium in solvents) in supplemental materials .

Q. What are the best practices for replicating this compound studies across laboratories?

Methodological Answer: Adopt a consensus protocol for synthesis, characterization, and analysis, validated through inter-laboratory round-robin trials. Share raw datasets and instrument parameters via repositories like Zenodo. Use standardized reporting templates (e.g., MIAME for metabolomics) to enhance transparency .

Q. How can researchers ethically address discrepancies between in vitro and in vivo data for this compound bioactivity?

Methodological Answer: Conduct systematic reviews to identify gaps in mechanistic understanding. Propose follow-up studies using human organoids or advanced PK/PD modeling to bridge in vitro-in vivo correlations (IVIVC). Clearly report limitations (e.g., species-specific metabolism) in publications to avoid overinterpretation .

Q. Data Presentation and Publication Guidelines

  • Tables/Figures : Include isotopic purity data (NMR/HRMS), stability test results, and dose-response curves. Reference all non-original figures/tables with proper copyright attribution .
  • Supplemental Materials : Provide raw chromatograms, spectral data, and statistical code. Use persistent identifiers (DOIs) for datasets .
  • Ethics : Declare conflicts of interest (e.g., funding from chemical suppliers) and adhere to animal welfare guidelines in toxicity studies .

Properties

Molecular Formula

C8H7N3O5

Molecular Weight

230.19 g/mol

IUPAC Name

2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide

InChI

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D

InChI Key

ZEFNOZRLAWVAQF-RHIBPKLGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.